1-Fmoc-Piperazine-2-(R)-carboxylic acid
Description
Significance of Piperazine (B1678402) Scaffolds in Advanced Chemical Synthesis and Medicinal Chemistry
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a highly significant structural motif in the realms of drug discovery and chemical synthesis. spacefrontiers.orgnih.gov Its prevalence in a wide range of therapeutic agents underscores its importance as a "privileged scaffold." nih.govtandfonline.com The unique physicochemical properties of the piperazine moiety, such as its basicity, solubility, and conformational flexibility, allow it to favorably influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govtandfonline.com
In medicinal chemistry, the piperazine scaffold is a common feature in drugs targeting the central nervous system, as well as in antiviral, anticancer, and anti-inflammatory agents. benthamdirect.comresearchgate.net The two nitrogen atoms of the piperazine ring provide key points for chemical modification, enabling the synthesis of large and diverse libraries of compounds for biological screening. nbinno.com This adaptability makes the piperazine core an essential tool for medicinal chemists in the design and optimization of new drug molecules. tandfonline.com
The following table highlights some therapeutic areas where piperazine-containing compounds have shown significant activity:
| Therapeutic Area | Examples of Piperazine-Containing Drug Classes |
| Central Nervous System | Antipsychotics, Antidepressants, Anxiolytics |
| Infectious Diseases | Antivirals, Antibacterials, Antifungals, Antimalarials |
| Oncology | Kinase Inhibitors, Anti-proliferative agents |
| Cardiovascular Diseases | Anti-anginal agents, Antihypertensives |
| Inflammation & Immunology | Anti-inflammatory agents, Antihistamines |
Principles and Strategic Importance of Fluorenylmethoxycarbonyl (Fmoc) Protection in Organic Synthesis
The fluorenylmethoxycarbonyl (Fmoc) group is a crucial amine-protecting group in organic synthesis, particularly in the assembly of peptides and other complex organic molecules. wikipedia.orgontosight.ai Protecting groups are essential for temporarily blocking reactive functional groups to prevent unwanted side reactions during a chemical transformation. google.com The Fmoc group is renowned for its unique deprotection conditions, which contribute to its strategic importance. total-synthesis.com
The key principle behind Fmoc protection lies in its base-lability. The Fmoc group is stable under acidic and neutral conditions but can be readily removed by treatment with a mild base, such as piperidine (B6355638). wikipedia.orgthermofisher.com This "orthogonal" protection strategy allows for the selective deprotection of the Fmoc group without affecting other acid-labile protecting groups that may be present in the molecule. altabioscience.comnumberanalytics.com This selectivity is a cornerstone of modern solid-phase peptide synthesis (SPPS), where amino acids are added sequentially to a growing peptide chain. altabioscience.com
The strategic advantages of using Fmoc protection include:
Mild Deprotection Conditions: The use of a weak base like piperidine for deprotection avoids the harsh acidic conditions required for other protecting groups like tert-butyloxycarbonyl (Boc), which can damage sensitive peptide sequences. thermofisher.comaltabioscience.com
Orthogonality: Its stability to acid allows for the use of acid-labile protecting groups for other functional groups within the same molecule, providing greater synthetic flexibility. altabioscience.comnumberanalytics.com
Real-time Monitoring: The cleavage of the Fmoc group releases a byproduct, dibenzofulvene, which can be detected by UV spectroscopy, allowing for the monitoring of the reaction's progress. youtube.com
Rationale for Dedicated Research on 1-Fmoc-Piperazine-2-(R)-carboxylic Acid
The dedicated research on this compound stems from its potential to address specific challenges in the synthesis of complex, biologically active molecules. The compound's structure combines the beneficial properties of the piperazine scaffold with the strategic advantages of Fmoc protection and the stereochemical control offered by a chiral center.
Versatility as a Chiral Building Block in Complex Molecular Architectures
The presence of a defined stereocenter at the 2-position of the piperazine ring makes this compound a valuable chiral building block. acs.org Chirality, or the "handedness" of a molecule, is a critical factor in the biological activity of many drugs, as stereoisomers can have vastly different pharmacological effects. The synthesis of enantiomerically pure chiral piperazines is an area of active research. acs.orgrsc.orgdicp.ac.cn
Enabling Role in Peptidomimetic Design and Library Synthesis
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. The piperazine scaffold is an excellent component for creating peptidomimetic structures. By incorporating this compound into a peptide-like sequence, researchers can introduce a constrained, non-natural amino acid analogue.
The Fmoc-protected nitrogen and the carboxylic acid group allow this building block to be seamlessly integrated into standard solid-phase peptide synthesis protocols. mdpi.com This enables the efficient generation of diverse libraries of peptidomimetics where the piperazine unit can be systematically incorporated at different positions. The synthesis of such libraries is a powerful tool in drug discovery for exploring the structure-activity relationships of a lead compound and optimizing its properties.
Structure
3D Structure
Properties
Molecular Formula |
C20H20N2O4 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid |
InChI |
InChI=1S/C20H20N2O4/c23-19(24)18-11-21-9-10-22(18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21H,9-12H2,(H,23,24)/t18-/m1/s1 |
InChI Key |
RKXKKKUNIBLRES-GOSISDBHSA-N |
Isomeric SMILES |
C1CN([C@H](CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CN(C(CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Applications in Chemical Biology and Advanced Medicinal Chemistry Research
Peptidomimetic Chemistry and Conformational Mimicry
The design of peptidomimetics aims to replicate the biological activity of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. The incorporation of non-natural amino acids like 1-Fmoc-Piperazine-2-(R)-carboxylic acid is a key strategy in achieving these goals.
Rational Design and Incorporation of this compound into Peptidomimetic Scaffolds
The rational design of peptidomimetics often begins with the identification of a bioactive peptide and its key pharmacophoric elements. Computational modeling and structural biology techniques can provide insights into the bioactive conformation of the peptide, particularly the secondary structural motifs like β-turns and γ-turns that are crucial for receptor recognition. This compound, with its constrained cyclic structure, is an ideal candidate to mimic these turns.
The incorporation of this building block into peptide sequences is typically achieved through solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) protecting group on the nitrogen at position 1 allows for standard SPPS protocols, enabling its sequential addition to a growing peptide chain on a solid support. The carboxylic acid at position 2 provides the point of attachment to the N-terminus of the peptide chain, while the nitrogen at position 4 can be functionalized to introduce further diversity. The stereochemistry at the 2-position is crucial for directing the conformation of the resulting peptidomimetic.
The synthesis of a peptidomimetic incorporating this compound would follow a series of coupling and deprotection steps. The general workflow is outlined below:
| Step | Description | Reagents and Conditions |
| 1. Resin Preparation | The solid support (e.g., Rink amide resin) is prepared for peptide synthesis. | Swelling in a suitable solvent like DMF. |
| 2. Fmoc Deprotection | The Fmoc group of the resin-bound amino acid is removed to expose a free amine. | 20% piperidine (B6355638) in DMF. |
| 3. Coupling | The carboxylic acid of this compound is activated and coupled to the free amine on the resin. | Coupling reagents like HBTU/HOBt or HATU in the presence of a base like DIEA. |
| 4. Capping (Optional) | Any unreacted amines are capped to prevent the formation of deletion sequences. | Acetic anhydride. |
| 5. Fmoc Deprotection | The Fmoc group of the newly added piperazine (B1678402) residue is removed. | 20% piperidine in DMF. |
| 6. Chain Elongation | Subsequent amino acids are coupled to the N-terminus of the piperazine residue. | Standard SPPS coupling and deprotection cycles. |
| 7. Cleavage and Deprotection | The final peptidomimetic is cleaved from the resin, and side-chain protecting groups are removed. | A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. |
Structural and Conformational Studies of Piperazine-Containing Peptidomimetics
Once synthesized, the structural and conformational properties of peptidomimetics containing the piperazine scaffold are investigated using a variety of biophysical techniques. These studies are essential to verify that the designed molecule adopts the intended conformation.
Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides and peptidomimetics in solution. The CD spectrum of a piperazine-containing peptidomimetic can reveal the presence of ordered structures like β-turns, which often exhibit a characteristic negative band around 200 nm and a weak positive band around 220 nm.
Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed structural information at the atomic level. Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, can be used to assign the proton resonances and determine through-space proximities between protons. The observation of specific Nuclear Overhauser Effects (NOEs) can provide direct evidence for the presence of a turn. For example, a strong NOE between the NH proton of one residue and the α-proton of the preceding residue is indicative of a turn conformation.
The constrained nature of the piperazine ring in this compound can effectively induce the formation of β-turns. chemdiv.com These turns are critical for the biological activity of many peptides, as they often constitute the recognition motif for receptor binding. chemdiv.com
Piperazine Scaffolds as Privileged Structural Motifs in Bioactive Compounds
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. nih.govtandfonline.comnih.gov This is due to its frequent appearance in a wide range of biologically active compounds across various therapeutic areas. nih.govnih.govresearchgate.net The unique physicochemical properties of the piperazine moiety contribute to its success as a pharmacophore.
The two nitrogen atoms of the piperazine ring can be readily functionalized, allowing for the introduction of diverse substituents to modulate properties such as solubility, lipophilicity, and target affinity. nih.gov The basic nature of the nitrogen atoms can also be important for interactions with biological targets, such as forming salt bridges with acidic residues in a protein binding pocket. nih.gov
The incorporation of a piperazine scaffold, as facilitated by building blocks like this compound, can improve the pharmacokinetic profile of a drug candidate. The increased polarity and potential for hydrogen bonding can enhance aqueous solubility, while the constrained nature of the ring can increase resistance to proteolytic degradation. nih.gov
A variety of successful drugs contain the piperazine motif, highlighting its importance in drug discovery.
Combinatorial Chemistry and Library Synthesis for Lead Discovery
Combinatorial chemistry has revolutionized the process of lead discovery by enabling the rapid synthesis and screening of large numbers of compounds. This compound is an excellent building block for the construction of combinatorial libraries due to its trifunctional nature.
The synthesis of a combinatorial library based on this scaffold would typically involve a split-and-pool approach on a solid support. The general strategy would be to first attach the this compound to the resin. Then, the resin would be split into multiple portions, and a different building block would be coupled to the nitrogen at position 4 in each portion. The resin portions would then be pooled, mixed, and split again for the coupling of the next set of building blocks at the N-terminus (position 1 after Fmoc removal). This process can be repeated to generate a large and diverse library of compounds.
An example of a potential combinatorial library design using this compound is shown below:
| Scaffold Position | Diversity Element | Number of Variations |
| Position 1 (N-terminus) | Amino Acids | 20 |
| Position 4 | Carboxylic Acids | 50 |
| Peptide Chain (C-terminus) | Dipeptide Sequences | 100 |
| Total Library Size | 100,000 |
The resulting library of compounds can then be screened against a biological target of interest to identify initial "hits." The structures of the active compounds can be determined by various encoding strategies or by deconvolution of the library. This approach allows for the efficient exploration of a vast chemical space and increases the probability of discovering novel lead compounds for drug development. The use of a constrained and privileged scaffold like this compound in such libraries can enrich them with molecules that are more likely to have favorable drug-like properties.
Development of Diverse Compound Libraries using Piperazine-2-carboxylic Acid Scaffolds
The piperazine-2-carboxylic acid scaffold is a pharmacologically significant core structure that provides a rigid framework amenable to combinatorial chemistry approaches for generating large and diverse compound libraries. 5z.com This scaffold possesses three functional groups—a carboxylic acid and two secondary amines—that can be selectively and orthogonally functionalized. 5z.com This trifunctionality is key to creating a wide range of molecular shapes and pharmacophore displays.
Researchers have developed solid-phase synthetic routes to produce extensive libraries, with one effort yielding over 15,000 discrete piperazine-2-carboxamide (B1304950) derivatives. 5z.comnih.gov By employing computational methods for reagent selection and library profiling, diversity is maximized within "drug-like" physicochemical property space. 5z.com The strategic functionalization at the N-1 and N-4 positions, as well as at the carboxylic acid group, allows for the systematic exploration of chemical space around the central piperazine core. benthamdirect.com This approach is instrumental in identifying lead compounds for a variety of biological targets. 5z.com
| Functionalization Point | Protecting Group Strategy | Resulting Diversity | Reference |
|---|---|---|---|
| N-1 and N-4 Amines | Orthogonal protection (e.g., Boc and Fmoc) | Allows for sequential and selective introduction of different substituents at each nitrogen. | 5z.com |
| C-2 Carboxylic Acid | Attachment to solid-phase resin or conversion to amide | Enables the introduction of a wide array of amine-containing building blocks. | 5z.comnih.gov |
| Overall Scaffold | Use of two independent synthetic routes | Maximizes the display of pharmacophores and fills gaps in chemical space left by a single synthetic approach. | 5z.com |
Integration into Distributed Drug Discovery (D3) Platforms
The principles of Distributed Drug Discovery (D3) involve a collaborative, open-source approach to finding new medicines, often for neglected diseases. This model engages a network of researchers and students across different geographical locations in the synthesis and screening of novel compounds. nih.gov The synthesis of arylpiperazine derivatives has been successfully implemented within the D3 framework, demonstrating that the required chemistry can be reliably performed at various sites using standard laboratory equipment. nih.gov
This integration of piperazine scaffold synthesis into D3 projects serves a dual purpose: it accelerates the drug discovery process by parallelizing chemical synthesis and provides valuable, hands-on research and education opportunities for students worldwide. nih.gov While biological screening may be centralized, the distributed synthesis model allows a global network to participate in the crucial early stages of developing new, biologically active chemical entities. nih.gov
Role in DNA-Encoded Chemical Libraries (DELs)
DNA-Encoded Libraries (DELs) have emerged as a powerful technology for the discovery of novel ligands for protein targets by enabling the screening of billions of compounds simultaneously. nih.govvipergen.com The piperazine scaffold, including piperazine-2-carboxylic acid, has been successfully incorporated as a central core in the construction of highly diverse DELs. nih.govresearchgate.net
In one notable example, a stereochemically diverse DEL of 77 million compounds was constructed using 24 enantiomerically pure, trifunctional 2,6-disubstituted piperazines as the central scaffolds. nih.govresearchgate.net The use of a defined stereocenter, such as that in this compound, is critical for creating libraries with rich three-dimensional diversity. Cheminformatic analysis has shown that these piperazine-based libraries occupy a distinct and broad swath of chemical space, offering different shape diversity compared to more common scaffolds like triazines. nih.govresearchgate.net The Fmoc protecting group is particularly useful in this context, as its removal under specific basic conditions is compatible with the stability requirements of the DNA tag. delivertherapeutics.compublish.csiro.au
Piperazine-2-carboxylic acid has also been identified as a highly represented amino acid building block in the screening hits from other DELs, underscoring its value in generating successful ligands. acs.org The ability to attach the DNA tag at different positions on the piperazine scaffold further enhances the library's diversity, a concept known as positional diversity. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Investigations of Piperazine-Based Molecules
Understanding the structure-activity relationship (SAR) is fundamental to rational drug design, allowing for the optimization of compounds to improve potency, selectivity, and pharmacokinetic properties. benthamdirect.comresearchgate.net The piperazine nucleus is considered a "privileged scaffold" because its derivatives exhibit a wide range of biological activities, and its structure can be readily modified. researchgate.netnih.gov
SAR studies on piperazine-based molecules focus on how different structural modifications influence their biological effects. researchgate.netbenthamdirect.com Key areas of modification include:
Substitutions on the Nitrogen Atoms (N-1 and N-4): Attaching various alkyl, aryl, or heterocyclic groups can modulate properties like lipophilicity, metabolic stability, and receptor binding affinity. researchgate.netmuseonaturalistico.it
Substitutions on the Carbon Atoms: While less common, functionalization of the carbon atoms of the piperazine ring is an emerging area for creating novel structural diversity. mdpi.com
Stereochemistry: The spatial arrangement of substituents can have a profound impact on biological activity. researchgate.netresearchgate.net
These modifications influence how the molecule interacts with its biological target by altering its size, shape, polarity, and hydrogen bonding capacity. researchgate.netresearchgate.net
Stereochemical Influence on Molecular Recognition and Biological Interaction
Stereochemistry plays a critical role in the interaction between a drug molecule and its biological target. For piperazine derivatives, stereochemical variations can lead to stereoselective effects, where different enantiomers or diastereomers of a compound exhibit distinct pharmacological profiles. researchgate.netresearchgate.net The defined (R)-configuration at the C-2 position of this compound is crucial for controlling the three-dimensional orientation of the substituents attached to the scaffold.
This fixed stereochemistry influences molecular recognition in several ways:
Conformational Rigidity: The chiral center constrains the possible conformations of the piperazine ring and its substituents, which can pre-organize the molecule for optimal binding to a target protein's active site. nih.gov
Receptor Binding Specificity: The specific spatial arrangement of functional groups is often essential for precise interactions (e.g., hydrogen bonds, hydrophobic interactions) with a receptor. Different stereoisomers may bind with significantly different affinities or to different targets altogether. researchgate.netnih.gov
Pharmacokinetic Properties: Stereochemistry can also affect absorption, distribution, metabolism, and excretion (ADME) properties, leading to differences in bioavailability and duration of action between isomers. benthamdirect.comnih.gov
By using enantiomerically pure building blocks like this compound, medicinal chemists can rationally design molecules with improved efficacy and reduced off-target effects, which are often associated with the inactive or less active isomer in a racemic mixture. researchgate.net
| Factor | Description | Impact on Drug Discovery | Reference |
|---|---|---|---|
| Molecular Recognition | The ability of a molecule to bind selectively to its biological target. Stereochemistry dictates the 3D shape, which must be complementary to the target's binding site. | Enantiomers can have vastly different binding affinities and biological activities. Using a single, pure stereoisomer can lead to higher potency and selectivity. | researchgate.netresearchgate.net |
| Pharmacological Profile | The overall biological effect of a compound. Different stereoisomers can have different, and sometimes opposing, pharmacological effects. | Allows for the development of drugs with a cleaner side-effect profile by eliminating isomers that may cause unwanted effects. | researchgate.netresearchgate.net |
| Pharmacokinetics (ADME) | The journey of a drug through the body. Enzymes involved in metabolism are often stereoselective. | One isomer may be metabolized faster than another, leading to differences in drug exposure and efficacy. | benthamdirect.comnih.gov |
Methodological Advancements and Analytical Considerations in the Research of 1 Fmoc Piperazine 2 R Carboxylic Acid
Optimization of Fmoc Deprotection in Solid-Phase Peptide Synthesis
The cleavage of the Fmoc group is a fundamental step in SPPS, typically achieved through base-mediated elimination. However, this step is also a major source of side reactions that can compromise the integrity and purity of the synthesized peptide. Research has focused on optimizing deprotection conditions by evaluating different base reagents, mitigating common side reactions, and understanding the role of solvent systems.
The choice of base for Fmoc removal is critical, as it must efficiently deprotect the α-amino group while minimizing degradation of the peptide chain. nih.gov Piperidine (B6355638) has long been the standard reagent, but concerns over its tendency to induce side reactions have led to the investigation of alternatives like piperazine (B1678402) and pyrrolidine (B122466). researchgate.netresearchgate.net
Piperazine has emerged as a favorable alternative, demonstrating a reduced propensity for causing base-induced side reactions compared to piperidine. researchgate.netuspto.gov Studies have shown that while all bases can induce some degree of aspartimide formation, piperazine consistently causes the least. uspto.gov Pyrrolidine has been identified as an efficient base for Fmoc removal, particularly in less polar, "green" solvent systems where piperidine is less effective. acs.org However, its increased nucleophilicity can lead to higher rates of side reactions like aspartimide and diketopiperazine formation in susceptible sequences. acs.org
The efficiency of these bases is not solely dependent on their chemical nature but also on concentration and reaction time. Kinetic studies show that at sufficient reaction times (e.g., 10 minutes), piperazine, piperidine, and 4-methylpiperidine (B120128) can exhibit comparable deprotection efficiency. nih.gov However, for difficult sequences prone to aggregation, incomplete Fmoc removal can occur, leading to deletion sequences. rsc.org In such cases, stronger base systems, such as a combination of 5% piperazine with 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been shown to achieve complete deprotection in under a minute, significantly faster than 20% piperidine. rsc.org
| Base Reagent | Key Advantages | Key Disadvantages | Relevant Findings |
|---|---|---|---|
| Piperidine | Well-established "gold standard"; efficient base and dibenzofulvene (DBF) scavenger. acs.org | Prone to causing side reactions, especially aspartimide formation. researchgate.netpeptide.com | Commonly used at 20% concentration in N,N-dimethylformamide (DMF). researchgate.net |
| Piperazine | Causes significantly fewer side reactions (aspartimide formation, racemization) than piperidine. researchgate.netuspto.gov | May be less efficient than piperidine in some contexts, requiring additives like DBU for rapid deprotection. nih.govrsc.org | Use with 0.1M 1-hydroxybenzotriazole (B26582) (HOBt) is highly effective in minimizing side reactions. uspto.gov |
| Pyrrolidine | Enables efficient Fmoc removal in a wider range of "green" or less polar solvents. acs.org | Increased nucleophilicity can lead to higher rates of aspartimide and diketopiperazine formation. acs.org | Can be used to quench excess coupling reagents and initiate deprotection in a "one-pot" process. nih.gov |
Base-catalyzed side reactions during Fmoc deprotection are a significant challenge in SPPS. Understanding and mitigating these reactions is essential for synthesizing high-purity peptides, particularly complex sequences.
Aspartimide Formation: This is one of the most serious side reactions, occurring when a peptide sequence containing aspartic acid is exposed to a base. nih.gov The aspartate side chain cyclizes with the peptide backbone, and this intermediate can subsequently hydrolyze to form a mixture of α- and β-aspartyl peptides or react with the base to form piperidides or other adducts. acs.orgpeptide.comnih.gov This reaction is sequence-dependent and is more pronounced when aspartic acid is followed by an amino acid with low steric hindrance, like glycine. acs.org The use of piperazine has been shown to cause the least amount of aspartimide formation compared to other bases like piperidine. uspto.gov Adding acidic modifiers such as 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to the deprotection solution can also significantly reduce this side reaction. uspto.govnih.gov
Diketopiperazine (DKP) Formation: This side reaction primarily occurs at the dipeptide stage when the deprotected N-terminal amino group attacks the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. iris-biotech.de This is particularly prevalent when proline is one of the first two residues in the sequence. peptide.comiris-biotech.de The alkaline conditions of Fmoc deprotection favor DKP formation. iris-biotech.de Mitigation strategies include the use of 2-chlorotrityl chloride resin, which is more sterically hindered, or the use of pre-formed dipeptide building blocks. peptide.comiris-biotech.de
Racemization: The loss of stereochemical integrity can occur during peptide synthesis, often mediated by the base used for deprotection. A significant advantage of using piperazine is that it has been shown to cause little racemization of resin-bound C-terminal cysteine, a common base-mediated problem in Fmoc-SPPS. researchgate.netuspto.gov
| Side Reaction | Description | Primary Cause / Favorable Conditions | Mitigation Strategies |
|---|---|---|---|
| Aspartimide Formation | Cyclization of the aspartic acid side chain with the peptide backbone, leading to α/β-peptide mixtures and base adducts. acs.orgnih.gov | Exposure of Asp-X sequences (especially Asp-Gly) to base during deprotection. acs.org | Use of piperazine instead of piperidine uspto.gov; addition of HOBt or Oxyma to the deprotection solution. uspto.govnih.gov |
| Diketopiperazine (DKP) Formation | Cyclization of a dipeptidyl-resin, leading to cleavage from the resin and termination of the chain. iris-biotech.de | Occurs at the dipeptide stage, especially with C-terminal proline, under basic conditions. peptide.comiris-biotech.de | Use of 2-chlorotrityl chloride resin; use of dipeptide building blocks. peptide.comiris-biotech.de |
| Racemization | Loss of the desired stereochemistry at the α-carbon of an amino acid. | Base-mediated epimerization, particularly problematic for C-terminal cysteine. uspto.gov | Use of piperazine, which causes minimal racemization of C-terminal Cys. researchgate.netuspto.gov |
The solvent used in SPPS plays a crucial role in resin swelling, reagent solubility, and reaction kinetics for both coupling and deprotection steps. researchgate.net While N,N-dimethylformamide (DMF) has traditionally been the solvent of choice, its toxicity has prompted a search for "greener" and more effective alternatives. nih.govresearchgate.net
The polarity of the solvent significantly affects Fmoc deprotection. Research has shown that while coupling reactions are often efficient in less polar solvents, Fmoc removal is typically more efficient in highly polar solvents like DMF. acs.org This discrepancy can lead to incomplete deprotection and the formation of deletion peptides. researchgate.net To overcome this, researchers have explored binary solvent mixtures and alternative solvents. For example, mixtures of dimethyl sulfoxide (B87167) (DMSO) and ethyl acetate (B1210297) (EtOAc) have been used, where modulating the ratio allows for optimization of both coupling and deprotection steps. acs.org Other solvents investigated include N-butylpyrrolidone (NBP), N-methyl-2-pyrrolidone (NMP), and γ-valerolactone (GVL). nih.govresearchgate.net The choice of solvent must be compatible with the chosen base; for instance, pyrrolidine has been shown to be an effective deprotection agent in less polar mixtures like DMSO/EtOAc (1:9), where piperidine is inefficient. acs.org
Chromatographic and Spectroscopic Methods for Characterization of Complex Derivatives
The synthesis of peptides incorporating non-canonical structures like 1-Fmoc-Piperazine-2-(R)-carboxylic acid results in complex derivatives that require thorough analytical characterization to confirm their identity, purity, and structure. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is the primary tool for assessing the purity of the crude and purified peptide products. By analyzing the retention time and peak area, the presence of impurities, such as deletion sequences or products of side reactions, can be quantified. nih.gov
Mass Spectrometry (MS) is indispensable for confirming the molecular weight of the target peptide derivative, providing definitive evidence of a successful synthesis. High-resolution mass spectrometry can further confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is a powerful tool for detailed structural elucidation. beilstein-journals.org For complex derivatives containing piperazine rings, dynamic NMR can be used to study conformational isomers resulting from the partial double bond character of the amide bond or the chair conformation of the piperazine ring. beilstein-journals.org These studies can determine activation energy barriers between conformers and provide insight into the molecule's three-dimensional structure. beilstein-journals.org
Further structural confirmation can be obtained through techniques like Fourier-Transform Infrared (FT-IR) spectroscopy, which identifies characteristic vibrational modes of functional groups (e.g., amides, carboxylic acids), and single-crystal X-ray diffraction, which provides the absolute molecular structure in the solid state. beilstein-journals.orgmdpi.com
Future Research Directions and Emerging Frontiers
Development of Green and Sustainable Synthetic Routes for Chiral Piperazine (B1678402) Carboxylic Acids
The synthesis of complex chiral molecules like piperazine carboxylic acids has traditionally involved multi-step processes that can be lengthy and generate significant chemical waste. nih.gov A major thrust in modern organic chemistry is the development of "green" and sustainable synthetic methodologies that are more efficient, cost-effective, and environmentally benign. Research is increasingly focused on asymmetric synthesis methods to produce enantiomerically pure chiral drugs, as often only one enantiomer is therapeutically active. rsc.org
Recent advancements are moving away from potentially toxic reagents, such as tin, and towards more sustainable alternatives. mdpi.com One promising area is the use of photoredox catalysis, which utilizes visible light to drive chemical reactions. mdpi.comorganic-chemistry.org This approach offers a greener alternative to traditional methods that often require harsh reagents and conditions. mdpi.com Organic photocatalysts, in particular, are gaining attention as they can be synthesized from renewable materials and are more cost-efficient than their transition-metal counterparts. mdpi.com The successful transition of these methods from small-scale batch reactions to continuous flow conditions presents another significant advantage, offering improved efficiency and scalability for industrial applications. mdpi.com Furthermore, enzymatic resolutions, using enzymes like alcalase, provide a low-cost and highly selective method for producing enantiomerically pure (S)-piperazine-2-carboxylic acid, highlighting the potential of biocatalysis in sustainable synthesis. researchgate.netdocumentsdelivered.com
Key features of emerging green synthetic routes include:
Use of Organic Photocatalysts: Reduces reliance on costly and potentially toxic heavy metals. mdpi.com
Continuous Flow Systems: Offers better control, scalability, and efficiency compared to traditional batch processing. mdpi.com
Avoidance of Toxic Reagents: Replaces hazardous materials like tin with more sustainable alternatives such as silicon-based reagents. mdpi.com
Enzymatic Kinetic Resolution: Provides a highly specific and environmentally friendly pathway to chiral purity. researchgate.net
Integration of Computational Chemistry and Machine Learning for De Novo Design and Optimization
The convergence of computational chemistry and artificial intelligence is revolutionizing drug discovery. researchgate.netnih.gov De novo drug design, which involves creating novel molecular structures from the ground up using computational algorithms, allows for the exploration of a vast chemical space that would be impossible to synthesize and screen physically. nih.govschrodinger.com For scaffolds like piperazine, these computational approaches can generate billions of novel molecular structures, which can then be rapidly evaluated for desired properties. schrodinger.com
Machine learning (ML) and deep learning models are becoming indispensable tools in this process. mdpi.com Trained on large datasets of chemical and biological information, these models can predict a molecule's activity, selectivity, and pharmacokinetic properties with increasing accuracy. researchgate.netmdpi.com This predictive power significantly reduces the time and cost associated with identifying promising lead compounds. mdpi.com For instance, deep reinforcement learning, which combines artificial neural networks with reinforcement-learning architectures, has been successfully used to generate novel molecules with specific desired characteristics. nih.gov These methods can optimize existing piperazine-based compounds by suggesting structural modifications to improve potency, selectivity, and metabolic stability. mdpi.comnih.gov
| Computational Approach | Application in Piperazine Drug Discovery | Key Benefit |
| De Novo Design | Generation of novel piperazine-based scaffolds and R-groups. schrodinger.com | Rapid exploration of vast, untapped chemical space. nih.gov |
| Virtual Screening | Filtering large compound libraries to identify potential piperazine-based hits. researchgate.net | Reduces the number of compounds needing physical screening. mdpi.com |
| Molecular Docking | Predicting the binding mode and affinity of piperazine derivatives to a biological target. mdpi.comnih.gov | Provides insight into structure-activity relationships. |
| Machine Learning | Predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties and potential toxicity. researchgate.netmdpi.com | Early identification of candidates with favorable drug-like properties. |
| Deep Reinforcement Learning | Automated design of molecules with multiple desired properties simultaneously. nih.gov | Accelerates the optimization of lead compounds. |
Exploration of Novel Bio-conjugation and Bio-orthogonal Applications
Bio-conjugation, the process of linking molecules to biological entities like proteins or antibodies, is a cornerstone of modern therapeutics and diagnostics. Bio-orthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. nih.goveurjchem.com These fields offer exciting new applications for piperazine-containing molecules.
The unique structural features of chiral piperazines can be exploited to create linkers for antibody-drug conjugates (ADCs) or probes for biological imaging. By incorporating reactive handles onto the piperazine ring, it can be attached to biomolecules using highly specific and efficient "click chemistry" reactions, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Staudinger ligation. eurjchem.compcbiochemres.com The development of bio-orthogonal reactions with fast kinetics is crucial for applications inside living cells. nih.gov The piperazine scaffold can provide specific conformational constraints and physicochemical properties to the resulting conjugate, potentially improving its stability, solubility, and target engagement. acs.org
Emerging applications include:
Targeted Drug Delivery: Using piperazine linkers to attach potent cytotoxic drugs to antibodies that specifically target cancer cells, thereby minimizing side effects. pcbiochemres.com
In Vivo Imaging: Conjugating piperazine derivatives with fluorescent dyes or radioisotopes to visualize biological processes and aid in disease diagnosis. nih.gov
PROTACs: Incorporating piperazine structures into Proteolysis-Targeting Chimeras (PROTACs), which are designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. acs.org
High-Throughput Screening and Lead Optimization Strategies for Piperazine-Derived Chemical Space
High-Throughput Screening (HTS) is a critical process in modern drug discovery, allowing for the rapid testing of hundreds of thousands of compounds against a biological target. nih.gov The piperazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is frequently found in biologically active compounds and approved drugs. mdpi.com As such, chemical libraries rich in diverse piperazine derivatives are valuable resources for HTS campaigns.
The goal of HTS is to identify "hits"—compounds that show activity against the target. dovepress.com Once identified, these hits undergo a rigorous process of lead optimization to improve their potency, selectivity, and drug-like properties (e.g., absorption and metabolic stability). nih.govnih.gov This involves synthesizing and testing a series of analogs to establish a Structure-Activity Relationship (SAR). nih.gov For example, a screen of over 400,000 small molecules for inhibitors of phosphoglycerate dehydrogenase (PHGDH), a cancer target, identified a piperazine-1-thiourea hit. nih.gov Subsequent rounds of medicinal chemistry and SAR exploration led to the development of optimized probe molecules with improved activity and encouraging ADME properties. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
